Erucic anhydride

Übersicht

Beschreibung

Erucic anhydride is a chemical compound derived from erucic acid, a monounsaturated omega-9 fatty acid. Erucic acid is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . This compound is utilized in various industrial applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

Erucic anhydride, also known as erucic acid (EA), is a monounsaturated omega-9 fatty acid . It primarily interacts with peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound exerts its effects through its agonistic action on PPARs . By binding to these receptors, it influences the transcription of various genes involved in metabolic and inflammatory processes . This interaction leads to a cascade of events resulting in various pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of inflammatory mediators and the alteration of various signaling molecules in the hippocampus, such as protein kinase C zeta (PKC), phosphatidylinositide 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) . These changes in signaling pathways can lead to downstream effects such as improved cognitive function and amelioration of certain diseases .

Pharmacokinetics

It’s known that this compound is frequently utilized as a nutritional supplement for the treatment of certain conditions, suggesting it has favorable bioavailability .

Result of Action

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sowing time, climate of the planting site, lodging angle, planting density, and fertilizer can all affect the production of this compound in plants .

Biochemische Analyse

Biochemical Properties

Erucic anhydride, like its parent compound erucic acid, may interact with various enzymes, proteins, and other biomolecules. Erucic acid is known to interact with peroxisome proliferator-activated receptors

Cellular Effects

Erucic acid, from which this compound is derived, has demonstrated effects on various types of cells and cellular processes . For instance, erucic acid has shown potential in ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments .

Molecular Mechanism

Erucic acid, its parent compound, is known to interact with peroxisome proliferator-activated receptors, inhibit elastase and thrombin, and exhibit anti-inflammatory, antioxidant, and anti-tumor properties

Dosage Effects in Animal Models

Erucic acid has demonstrated favorable effects in rodents at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg .

Metabolic Pathways

Erucic acid, the parent compound of this compound, is produced by the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . It is broken down into shorter-chain fatty acids in the human liver by the long-chain acyl CoA dehydrogenase enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Erucic anhydride can be synthesized through the dehydration of erucic acid. This process typically involves heating erucic acid in the presence of a dehydrating agent, such as acetic anhydride or phosphorus pentoxide, under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale dehydration of erucic acid. The process is optimized to ensure high yield and purity of the final product. Industrial methods may include the use of continuous reactors and advanced separation techniques to isolate and purify this compound from the reaction mixture .

Analyse Chemischer Reaktionen

Types of Reactions

Erucic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form erucic acid.

Esterification: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as sulfuric acid, at elevated temperatures.

Esterification: Involves the use of alcohols and an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Aminolysis: Conducted with amines at elevated temperatures, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Erucic acid.

Esterification: Erucic acid esters.

Aminolysis: Erucic acid amides.

Wissenschaftliche Forschungsanwendungen

Erucic anhydride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives of erucic acid.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its hydrophobic properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Behenic anhydride: Derived from behenic acid, another long-chain fatty acid.

Oleic anhydride: Derived from oleic acid, a monounsaturated omega-9 fatty acid.

Linoleic anhydride: Derived from linoleic acid, a polyunsaturated omega-6 fatty acid.

Uniqueness of Erucic Anhydride

This compound is unique due to its long carbon chain and the presence of a double bond in the omega-9 position. This structure imparts specific chemical and physical properties, such as high hydrophobicity and lubricating ability, making it valuable in various industrial applications .

Biologische Aktivität

Erucic anhydride, a derivative of erucic acid, has garnered attention for its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and implications for health based on diverse research findings.

Overview of this compound

This compound is primarily derived from erucic acid, a monounsaturated fatty acid found in various plant oils, particularly from the seeds of the Brassicaceae family. Its chemical structure allows it to participate in various biochemical pathways, influencing lipid metabolism and cellular functions.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that erucic acid (EA), which is closely related to this compound, inhibited pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. This inhibition led to reduced transcriptional activity of interferon-stimulated gene factor 3 (ISGF3) and decreased inflammatory responses in human lung adenocarcinoma cells .

Antioxidant Effects

In vivo studies have shown that dietary intake of erucic acid leads to increased antioxidant capacity in animal models. For instance, black soldier fly larvae fed diets enriched with EA exhibited enhanced antioxidant enzyme activities, suggesting a protective role against oxidative stress .

Toxicological Insights

Despite its potential benefits, this compound is associated with various toxicological concerns. High levels of dietary erucic acid have been linked to adverse cardiovascular effects, including myocardial lipidosis and thrombocytopenia in animal studies .

Cardiotoxicity

Research involving animal models has indicated that prolonged exposure to high doses of erucic acid can result in lipid accumulation in cardiac tissues. Histopathological examinations revealed significant myocardial lipidosis and alterations in cardiac function at doses exceeding 0.7 g/kg body weight per day .

Hepatotoxicity

In vitro studies have reported that erucic acid affects hepatocyte viability, with concentrations as low as 0.32 mM leading to cell enlargement and increased lactate dehydrogenase release, indicating cellular damage .

Case Studies

Several case studies illustrate the biological activity and potential risks associated with this compound:

- Case Study on Lorenzo's Oil : A study involving patients with adrenoleukodystrophy (ALD) receiving Lorenzo's oil (which contains erucic acid) showed a significant decrease in platelet counts over six months, suggesting hematological effects due to high dietary intake .

- Dietary Impact on Growth and Lipid Metabolism : In a controlled study on black soldier fly larvae, varying levels of dietary EA were associated with growth performance and lipid metabolism, highlighting the compound's role in modulating physiological processes .

Research Findings Summary Table

Eigenschaften

CAS-Nummer |

103213-60-1 |

|---|---|

Molekularformel |

C44H82O3 |

Molekulargewicht |

659.1 g/mol |

IUPAC-Name |

docos-13-enoyl docos-13-enoate |

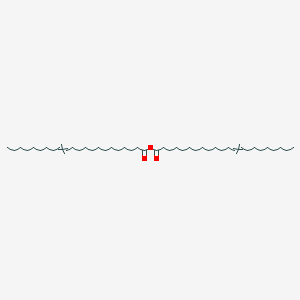

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3 |

InChI-Schlüssel |

LVWSCSGKAPKSBZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.